molecular formula C10H12O3S B13133061 2-(2-(Phenylsulfonyl)ethyl)oxirane

2-(2-(Phenylsulfonyl)ethyl)oxirane

Cat. No.: B13133061
M. Wt: 212.27 g/mol
InChI Key: KIQYSHHJXJOUMS-UHFFFAOYSA-N
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Description

2-(2-(Phenylsulfonyl)ethyl)oxirane is an organic compound with the molecular formula C16H16O3S. It is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain. This compound features a phenylsulfonyl group attached to an ethyl chain, which is further connected to an oxirane ring. The presence of the phenylsulfonyl group imparts unique chemical properties to the molecule, making it valuable in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Phenylsulfonyl)ethyl)oxirane typically involves the reaction of 2-phenylsulfonyl ethyl halides with epoxides. One common method is the reaction of 2-phenylsulfonyl ethyl bromide with sodium hydroxide in the presence of an epoxide to form the desired oxirane compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as phase transfer catalysts can also be employed to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Phenylsulfonyl)ethyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Phenylsulfonyl)ethyl)oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Phenylsulfonyl)ethyl)oxirane involves its high reactivity due to the strained oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The phenylsulfonyl group can stabilize intermediates formed during these reactions, facilitating various chemical transformations. The compound can interact with molecular targets such as enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Phenylsulfonyl)ethyl)oxirane is unique due to the combination of the oxirane ring and the phenylsulfonyl group. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications. The presence of the phenylsulfonyl group enhances its ability to participate in oxidation and reduction reactions, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

2-[2-(benzenesulfonyl)ethyl]oxirane

InChI

InChI=1S/C10H12O3S/c11-14(12,7-6-9-8-13-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2

InChI Key

KIQYSHHJXJOUMS-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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